molecular formula C17H24N2O3 · HCl B1164562 N-methyl Norcarfentanil (hydrochloride)

N-methyl Norcarfentanil (hydrochloride)

Cat. No. B1164562
M. Wt: 340.9
InChI Key: XTQFSXHVCPAPJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl Norcarfentanil (hydrochloride) is an analytical reference material that is structurally similar to known opioids. This product is intended for research and forensic applications.

Scientific Research Applications

Metabolism and Pharmacokinetics

  • Carfentanil, closely related to N-methyl Norcarfentanil, undergoes oxidative metabolism predominantly catalyzed by the human cytochrome P450 isozymes CYP3A5, CYP3A4, CYP2C8, and CYP2C9. These isozymes play a significant role in the transformation of carfentanil into its major metabolites, including norcarfentanil (Li Kong & A. Walz, 2021).

Pharmacological Effects

  • Norcarfentanil, a common metabolite of carfentanil, demonstrates the complexity of metabolite identification, especially in clinical or forensic cases. Understanding its origins and effects is crucial for accurate analysis and interpretation (N. Allibe et al., 2019).

Clinical Applications

  • Remifentanil, another opioid related to N-methyl Norcarfentanil, is used in various clinical settings. Its impact on N-methyl-d-aspartate (NMDA) receptors was studied, revealing that it does not directly activate NMDA receptors. This understanding is critical for its use in anesthesia and pain management (E. Guntz et al., 2005).

Toxicological Analysis

  • The identification of N-methyl Norcarfentanil and its metabolites in biological samples, such as blood and urine, is essential for forensic and clinical toxicology. Advanced analytical methods like LC-MS/MS are used for detecting these compounds, highlighting their relevance in cases of overdose or intoxication (J. Riches et al., 2012).

Drug Screening and Detection

  • The development of assays for opioid activity and detection, such as the in vitro opioid activity reporter assay, facilitates the identification of N-methyl Norcarfentanil and its parent compound, carfentanil, in forensic cases. This assists in understanding the pharmacological impact and potential risks associated with their use (Annelies Cannaert et al., 2018).

Therapeutic Applications

  • Studies on remifentanil, related to N-methyl Norcarfentanil, provide insights into its therapeutic applications, including anesthesia management and pain control. Understanding its pharmacokinetics and interactions with opioid receptors is essential for safe and effective clinical use (S. Haidar et al., 1996).

properties

Molecular Formula

C17H24N2O3 · HCl

Molecular Weight

340.9

InChI

InChI=1S/C17H24N2O3.ClH/c1-4-15(20)19(14-8-6-5-7-9-14)17(16(21)22-3)10-12-18(2)13-11-17;/h5-9H,4,10-13H2,1-3H3;1H

InChI Key

XTQFSXHVCPAPJC-UHFFFAOYSA-N

SMILES

O=C(CC)N(C1(C(OC)=O)CCN(C)CC1)C2=CC=CC=C2.Cl

synonyms

N-methyl Carfentanil; N-methyl Norremifentanil; N-methyl Remifentanil; R-32395

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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